5-(propan-2-yl)-4,5-dihydro-1H-pyrazole
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Overview
Description
5-(Propan-2-yl)-4,5-dihydro-1H-pyrazole is a heterocyclic compound featuring a pyrazole ring with a propan-2-yl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(propan-2-yl)-4,5-dihydro-1H-pyrazole typically involves the cyclization of appropriate precursors. One common method is the reaction of hydrazine with an α,β-unsaturated ketone under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which then cyclizes to form the pyrazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. These methods often include continuous flow processes and the use of catalysts to enhance yield and selectivity. The choice of solvents and reaction conditions is critical to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
5-(Propan-2-yl)-4,5-dihydro-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrazole derivatives with different functional groups.
Reduction: Reduction reactions can modify the substituents on the pyrazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents onto the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-3-carboxylic acid derivatives, while substitution reactions can introduce alkyl or aryl groups.
Scientific Research Applications
5-(Propan-2-yl)-4,5-dihydro-1H-pyrazole has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
Industry: It is used in the production of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(propan-2-yl)-4,5-dihydro-1H-pyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the specific application and the biological system .
Comparison with Similar Compounds
Similar Compounds
4,5-Dihydro-1H-pyrazole: Lacks the propan-2-yl substituent, leading to different chemical and biological properties.
5-Methyl-4,5-dihydro-1H-pyrazole: Similar structure but with a methyl group instead of a propan-2-yl group.
5-Phenyl-4,5-dihydro-1H-pyrazole: Contains a phenyl group, which significantly alters its reactivity and applications.
Uniqueness
5-(Propan-2-yl)-4,5-dihydro-1H-pyrazole is unique due to its specific substituent, which imparts distinct steric and electronic properties
Biological Activity
5-(Propan-2-yl)-4,5-dihydro-1H-pyrazole is a heterocyclic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by relevant case studies and research findings.
Overview of this compound
Chemical Structure and Properties:
- IUPAC Name: this compound
- Molecular Formula: C6H12N2
- CAS Number: 2649055-18-3
The compound features a pyrazole ring with a propan-2-yl substituent, influencing its steric and electronic properties, which are critical for its biological activity.
Synthesis of this compound
The synthesis typically involves the cyclization of hydrazine with α,β-unsaturated ketones under acidic or basic conditions. This process can yield various derivatives through oxidation, reduction, and substitution reactions, allowing for the exploration of structure-activity relationships (SAR) in biological applications.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown that derivatives of pyrazole compounds can effectively inhibit the growth of various pathogens:
Compound | Pathogen | MIC (µg/mL) | Reference |
---|---|---|---|
7b | Staphylococcus aureus | 0.22 - 0.25 | |
4b | E. coli, Bacillus subtilis | 6.25 | |
Various derivatives | Candida albicans, Pseudomonas aeruginosa | Varies |
The minimum inhibitory concentration (MIC) values demonstrate the potency of these compounds against bacterial and fungal strains.
Anti-inflammatory Activity
The anti-inflammatory potential of pyrazole derivatives has also been extensively studied. For instance, compounds derived from this structure have shown promising results in inhibiting pro-inflammatory cytokines such as TNF-α and IL-6:
These findings suggest that modifications to the pyrazole structure can enhance its therapeutic efficacy in inflammatory conditions.
Antitumor Activity
Pyrazole derivatives have been recognized for their antitumor properties as well. They exhibit inhibitory effects on various cancer cell lines by targeting key pathways involved in tumorigenesis:
Compound | Targeted Pathway | Reference |
---|---|---|
Various derivatives | BRAF(V600E), EGFR | |
Compound X (example) | Aurora-A kinase |
These studies highlight the potential for developing pyrazole-based drugs for cancer therapy.
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within cells. This interaction can modulate enzyme activity or receptor signaling pathways, contributing to its antimicrobial and anti-inflammatory effects . The precise mechanisms often depend on the structural modifications made to the pyrazole core.
Case Studies
Several case studies have explored the biological activities of pyrazole derivatives:
- Antimicrobial Efficacy Study : A study evaluated various pyrazole derivatives against clinical isolates of bacteria and fungi. The results demonstrated that certain compounds exhibited significant antibacterial activity with low MIC values .
- Anti-inflammatory Research : Another investigation focused on the anti-inflammatory properties of modified pyrazoles in vitro, showing substantial inhibition of inflammatory markers in cell cultures treated with these compounds .
- Antitumor Assessment : Research assessing the antitumor effects of pyrazole derivatives revealed their ability to inhibit cancer cell proliferation through targeted pathways, suggesting their potential as chemotherapeutic agents .
Properties
IUPAC Name |
5-propan-2-yl-4,5-dihydro-1H-pyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2/c1-5(2)6-3-4-7-8-6/h4-6,8H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJXKRLBPDXOUOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CC=NN1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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